molecular formula C12H14F3N B1601699 4-(4-(Trifluoromethyl)phenyl)piperidine CAS No. 67259-63-6

4-(4-(Trifluoromethyl)phenyl)piperidine

Cat. No.: B1601699
CAS No.: 67259-63-6
M. Wt: 229.24 g/mol
InChI Key: AKGAUMQWPLQYHW-UHFFFAOYSA-N
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Description

The piperidine (B6355638) ring is a six-membered nitrogen-containing heterocycle that is a ubiquitous and privileged structure in pharmaceutical science. researchgate.netnih.gov It is a cornerstone of numerous commercialized drugs, including several blockbuster medications. arizona.edu The versatility of the piperidine scaffold lies in its capacity to serve as a core framework for drug development, providing opportunities for enhanced binding interactions and conformational flexibility. researchgate.net Among the various classes of piperidine derivatives, the 4-phenylpiperidine (B165713) substructure is particularly noteworthy. It forms the foundational structure for a wide array of opioids, including pethidine, fentanyl, and loperamide. wikipedia.orgnih.gov

The compound 4-(4-(Trifluoromethyl)phenyl)piperidine represents a specific and important example within this class, distinguished by the presence of a trifluoromethyl group on the phenyl ring. nih.gov This fluorinated moiety significantly influences the molecule's properties, making it a valuable building block for creating new therapeutic agents. Research into this compound and its analogues is part of a broader effort to leverage the unique characteristics of both the piperidine scaffold and organofluorine chemistry to design novel molecules with specific biological activities.

Table 1: Properties of this compound Data sourced from PubChem. nih.gov

PropertyValue
PubChem CID 12440702
Molecular Formula C12H14F3N
Molecular Weight 229.24 g/mol
IUPAC Name 4-[4-(trifluoromethyl)phenyl]piperidine
Synonyms 67259-63-6, 4-(4-TRIFLUOROMETHYL-PHENYL)-PIPERIDINE

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c13-12(14,15)11-3-1-9(2-4-11)10-5-7-16-8-6-10/h1-4,10,16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGAUMQWPLQYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30498355
Record name 4-[4-(Trifluoromethyl)phenyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67259-63-6
Record name 4-[4-(Trifluoromethyl)phenyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 4 Trifluoromethyl Phenyl Piperidine and Derivatives

Strategies for the Synthesis of the 4-(4-(Trifluoromethyl)phenyl)piperidine Core Structure

The construction of the 4-arylpiperidine skeleton can be approached through various synthetic strategies, primarily involving the formation of the crucial carbon-carbon bond between the piperidine (B6355638) and the trifluoromethylphenyl rings or the reduction of a pre-functionalized pyridine (B92270) precursor.

Convergent and Linear Synthetic Pathways

Both convergent and linear synthetic strategies can be envisaged for the synthesis of this compound.

A linear synthesis would typically commence with a pre-existing piperidine ring, which is then functionalized to introduce the aryl group. A common linear approach involves the use of a protected piperidone, such as N-Boc-4-piperidone. This can undergo a reductive amination with aniline (B41778), followed by acylation and subsequent modifications. dtic.mil However, for the specific target, a more direct approach would be a cross-coupling reaction.

Another convergent approach involves the synthesis of 4-(4-(trifluoromethyl)phenyl)pyridine, which is then reduced to the target piperidine. This two-step sequence allows for the late-stage introduction of the piperidine ring. d-nb.info

Synthetic Strategy Description Key Intermediates Advantages
Linear Synthesis Step-wise construction starting from a piperidine core.N-Boc-4-piperidone, 4-halopiperidinesReadily available starting materials.
Convergent Synthesis (Cross-Coupling) Coupling of separately synthesized piperidine and aryl fragments.4-Piperidinylboronic acid/esters, 4-Piperidinylzinc halides, 4-(Trifluoromethyl)phenyl halidesHigh efficiency, modularity. dtic.milnih.gov
Convergent Synthesis (Pyridine Reduction) Synthesis of an arylpyridine followed by hydrogenation.4-(4-(Trifluoromethyl)phenyl)pyridineLate-stage introduction of the piperidine ring. d-nb.info

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions.

For palladium-catalyzed cross-coupling reactions , key parameters to optimize include the choice of catalyst, ligand, base, and solvent. For instance, in a Suzuki-Miyaura coupling, a catalyst system such as Pd(PPh₃)₄ or a more modern PEPPSI-type catalyst can be employed. researchgate.net The choice of base, typically an inorganic carbonate like K₂CO₃ or Cs₂CO₃, and a suitable solvent system, often a mixture of an organic solvent like dioxane or THF with water, is crucial for achieving high yields. asianpubs.org For example, the Suzuki coupling of 4-chlorobenzaldehyde (B46862) with phenylboronic acid has been optimized to proceed in good yields. researchgate.net Similarly, Negishi couplings, which utilize organozinc reagents, offer an alternative that can be effective for constructing the C(sp³)-C(sp²) bond between the piperidine and the aryl ring. dtic.mil

In the case of the catalytic hydrogenation of 4-(4-(trifluoromethyl)phenyl)pyridine , the choice of catalyst and reaction conditions is critical to ensure the selective reduction of the pyridine ring without affecting the trifluoromethylphenyl group. d-nb.info Platinum oxide (PtO₂) is a common catalyst for pyridine hydrogenation, often carried out in acidic media like acetic acid under hydrogen pressure. unam.mx A study on the hydrogenation of 4-phenylpyridine (B135609) demonstrated that with a Pd/C catalyst, high selectivity for the piperidine product could be achieved by optimizing temperature and pressure. d-nb.info

Reaction Type Typical Catalyst Typical Base/Solvent Reported Yields (Analogous Reactions)
Suzuki-Miyaura Coupling Pd(PPh₃)₄, Pd-PEPPSIK₂CO₃ / Dioxane-Water80-95% researchgate.netasianpubs.org
Negishi Coupling Pd(dppf)Cl₂, Cu(I) co-catalystTHFHigh yields reported for 4-arylpiperidines. dtic.mil
Catalytic Hydrogenation PtO₂, Pd/CAcetic Acid, Ethyl Acetate81-96% d-nb.infounam.mx

Functionalization and Derivatization of this compound

The this compound core serves as a versatile scaffold for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.

Regioselective Modifications at the Piperidine Nitrogen (N-Alkylation)

The secondary amine of the piperidine ring is a common site for functionalization, most frequently through N-alkylation. This modification is typically achieved by reacting this compound with an alkyl halide (e.g., bromide or iodide) in the presence of a base. Common bases used for this transformation include potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA). The reaction is usually carried out in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF). To avoid the formation of quaternary ammonium (B1175870) salts, it is often advantageous to use the alkylating agent as the limiting reagent or to add it slowly to the reaction mixture.

Substitutions on the Trifluoromethylphenyl Moiety

Direct substitution on the trifluoromethylphenyl ring of this compound is challenging due to the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group. The CF₃ group is a deactivating and meta-directing substituent for electrophilic aromatic substitution reactions. This means that any further electrophilic substitution will be directed to the positions meta to the CF₃ group (i.e., positions 3' and 5' on the phenyl ring). Friedel-Crafts reactions, for example, would require harsh conditions and are likely to proceed with low efficiency.

Synthesis of Novel Schiff Base Hybrids and Analogues (e.g., tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate)

A notable derivatization of the this compound scaffold is the synthesis of Schiff base hybrids. An example is the preparation of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. This compound was synthesized by the condensation of a fluorine-containing piperidine derivative, specifically tert-butyl 3-amino-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate, with 2-hydroxynaphthaldehyde. The reaction proceeds via a simple condensation method, likely in a suitable solvent like ethanol, to afford the Schiff base in good yield and high purity. The structure of this hybrid compound has been confirmed through various spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and HRMS analysis.

Derivative Synthetic Method Key Reagents Significance
N-Alkyl derivativesN-AlkylationAlkyl halides, K₂CO₃ or DIPEAModulation of physicochemical and pharmacological properties.
Schiff Base HybridsCondensationAldehydes/Ketones, Amine-functionalized piperidineCreation of novel hybrid molecules with potential biological activities.

Chiral Synthesis Approaches for Stereoselective Derivatives

The synthesis of enantiomerically pure or enriched derivatives of this compound is a critical area of research, driven by the distinct pharmacological profiles often exhibited by different stereoisomers. A variety of stereoselective strategies have been developed to introduce chirality and control the three-dimensional arrangement of substituents on the piperidine ring. These methods primarily include asymmetric hydrogenation of unsaturated precursors, the use of chiral auxiliaries to direct stereoselective transformations, and catalytic enantioselective reactions that create chiral centers with high fidelity.

One prominent approach involves the asymmetric hydrogenation of tetrahydropyridine (B1245486) precursors. For instance, chiral, nonracemic trifluoromethyl-substituted piperidines have been synthesized through the asymmetric hydrogenation of a corresponding tetrahydropyridine. This method utilizes a chiral phosphate (B84403) counterion to direct the stereochemical outcome of the reduction, yielding the desired piperidine derivative with a degree of stereocontrol. acs.orgdocumentsdelivered.com

Another powerful strategy is the catalytic enantioselective functionalization of pyridine or its partially reduced forms. Rhodium-catalyzed asymmetric reductive Heck reactions, for example, can be used to couple arylboronic acids with dihydropyridines, leading to the formation of enantioenriched 3-substituted tetrahydropyridines. nih.gov These intermediates can then be further reduced to the corresponding chiral piperidines. nih.gov While this method focuses on 3-substitution, the principle of asymmetric functionalization of a pre-formed ring is a key concept. nih.gov Similarly, palladium-catalyzed annulation strategies provide access to richly functionalized piperidines with excellent levels of enantiocontrol. whiterose.ac.uk

The direct, site-selective C-H functionalization of the piperidine ring using chiral catalysts is an emerging and efficient technique. nih.gov By selecting the appropriate dirhodium catalyst and nitrogen-protecting group, it is possible to achieve stereoselective functionalization at the C2, C3, or C4 positions of the piperidine core. nih.gov For example, specific rhodium catalysts can direct the C-H insertion of donor/acceptor carbenes to introduce substituents with high diastereoselectivity. nih.gov

Furthermore, chiral auxiliaries attached to the piperidine nitrogen can effectively control the stereochemistry of subsequent reactions. The iron chiral auxiliary, [(η⁵-C₅H₅)Fe(CO)(PPh₃)], has been employed in the asymmetric synthesis of various organic molecules, demonstrating powerful stereochemical control in reactions of attached acyl ligands. iupac.org This methodology can be applied to the synthesis of chiral β-lactams, which are structurally related to piperidine precursors. iupac.org Phenylglycinol-derived δ-lactams also serve as versatile chiral building blocks for the enantioselective synthesis of 2-alkylpiperidines and cis- and trans-2,6-dialkylpiperidines. acs.org

The table below summarizes selected findings on chiral synthesis approaches applicable to piperidine derivatives, highlighting the diversity of modern synthetic methods.

Methodology Catalyst/Auxiliary Substrate Type Product Type Stereoselectivity Reference
Asymmetric HydrogenationChiral Phosphate CounterionTetrahydropyridineTrifluoromethyl-substituted piperidineStereocontrolled acs.orgdocumentsdelivered.com
Asymmetric Reductive HeckRhodium ComplexDihydropyridine & Arylboronic Acid3-Aryl-tetrahydropyridineHigh enantioselectivity nih.gov
C-H FunctionalizationDirhodium catalysts (e.g., Rh₂(R-TPPTTL)₄)N-protected piperidineC2-substituted piperidineHigh diastereoselectivity (up to >30:1 d.r.) nih.gov
Asymmetric AnnulationPalladium ComplexCyclic CarbamateFunctionalized PiperidineHigh to excellent enantiocontrol whiterose.ac.uk
Chiral Auxiliary Directed SynthesisPhenylglycinol-derived δ-lactamLactam2-Alkyl and 2,6-DialkylpiperidinesEnantioselective acs.org
Asymmetric CyclizationChiral Copper(II) CatalystAminonitrileChiral PiperidineAsymmetric nih.gov

These methodologies underscore the significant progress in controlling stereochemistry during the synthesis of complex piperidine structures. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Advanced Analytical Techniques in the Characterization of 4 4 Trifluoromethyl Phenyl Piperidine and Its Analogues

Application of Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 4-(4-(trifluoromethyl)phenyl)piperidine and its derivatives. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a complete picture of the molecular framework can be assembled.

In the ¹H-NMR spectrum, the aromatic protons of the 4-(trifluoromethyl)phenyl group typically appear as a set of doublets in the downfield region, usually between δ 7.5 and 7.8 ppm. For instance, in a related analogue, 4-(3-phenyl-1-(4-(trifluoromethyl)phenyl)prop-2-yn-1-yl)morpholine, the protons on the trifluoromethyl-substituted ring are observed as doublets at δ 7.82-7.80 and δ 7.66-7.65 ppm. rsc.org The characteristic splitting pattern is due to the coupling between adjacent protons on the benzene (B151609) ring. The protons on the piperidine (B6355638) ring produce more complex signals in the upfield region. The proton at the C4 position, being adjacent to the aromatic ring, is typically observed as a multiplet. The axial and equatorial protons on the other piperidine carbons (C2, C3, C5, C6) give rise to overlapping multiplets. The N-H proton of the piperidine ring appears as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. For comparison, the aromatic protons of the unsubstituted 4-phenylpiperidine (B165713) are found in a multiplet between δ 7.15 and 7.31 ppm. chemicalbook.com

The ¹³C-NMR spectrum provides complementary information. The carbon atoms of the trifluoromethyl (CF₃) group exhibit a characteristic quartet due to coupling with the three fluorine atoms, with a large coupling constant (¹JCF). The carbon atom to which the CF₃ group is attached also shows a quartet, but with a smaller coupling constant (²JCCF). The aromatic carbons display distinct signals in the δ 120-150 ppm range. The piperidine carbons are found further upfield. For example, in a 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one analogue, the CF₃ carbon appears as a quartet at δ 122.8 ppm, while the aromatic carbon attached to it is a quartet at δ 128.8 ppm. mdpi.com

Table 1: Representative ¹H-NMR Spectral Data

Compound Functional Group Chemical Shift (δ) ppm Multiplicity
4-Phenylpiperidine chemicalbook.com Aromatic H 7.15 - 7.30 m
Piperidine CH (C4) 2.61 m
Piperidine CH₂ (C2, C6) 3.16, 2.73 m
Piperidine CH₂ (C3, C5) 1.75 - 1.89 m
Analogue: 4-(...-(4-(trifluoromethyl)phenyl)...)morpholine rsc.org Aromatic H (ortho to CF₃) 7.82 - 7.80 d
Aromatic H (meta to CF₃) 7.66 - 7.65 d

Table 2: Representative ¹³C-NMR Spectral Data

Compound Functional Group Chemical Shift (δ) ppm Multiplicity
Analogue: ...-(4-(trifluoromethyl)phenyl)indenopyrazole mdpi.com C-CF₃ 128.8 q
CF₃ 122.8 q
Aromatic C 120.6 - 146.7 s, d
Piperidine-like C (Varies) -

Mass Spectrometry (HRMS, HR-EIMS, HR-FABMS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful tool used to determine the molecular weight and elemental composition of a compound, thereby confirming its identity. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the molecular formula.

For this compound, the molecular formula is C₁₂H₁₄F₃N. The calculated monoisotopic mass is 229.10783394 Da. nih.gov An HRMS analysis, such as High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS) or High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS), would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) that corresponds closely to this value. For example, a study on a related indenopyrazole derivative containing the 4-(trifluoromethyl)phenyl moiety reported a molecular ion peak (M⁺) at m/z 328, which was the most abundant peak (100%). mdpi.com

The fragmentation pattern observed in the mass spectrum provides further structural information. In the electron ionization (EI) spectrum of the parent compound 4-phenylpiperidine, the molecular ion peak is observed at m/z 161. nist.gov Key fragments arise from the cleavage of the piperidine ring, leading to characteristic daughter ions. For this compound, fragmentation would likely involve the loss of the trifluoromethyl group (CF₃, mass 69) or cleavage within the piperidine ring, providing a unique fingerprint for the molecule.

Table 3: Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Formula C₁₂H₁₄F₃N PubChem nih.gov
Molecular Weight 229.24 g/mol PubChem nih.gov
Exact Mass 229.10783394 Da PubChem nih.gov

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Table 4: Expected FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch Secondary Amine (Piperidine) 3300 - 3500
C-H Stretch Aromatic 3000 - 3100
C-H Stretch Aliphatic (Piperidine) 2850 - 2960
C=C Stretch Aromatic Ring 1450 - 1600
C-F Stretch Trifluoromethyl 1100 - 1350
C-N Stretch Aliphatic Amine 1020 - 1250

Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions and Binding Mode Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds containing chromophores, such as aromatic rings.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene ring. Aromatic systems typically exhibit two main absorption bands: a strong band (the E-band) around 200 nm and a weaker, more structured band (the B-band) between 250-280 nm, both arising from π → π* transitions. The presence of the trifluoromethyl group, an electron-withdrawing group, can cause a slight shift (bathochromic or hypsochromic) in the absorption maxima (λmax) and an increase in the molar absorptivity (hyperchromic effect) compared to unsubstituted benzene. The piperidine moiety itself does not absorb significantly in the UV-Vis range above 200 nm. researchgate.net

UV-Vis spectroscopy can also be used to study interactions between the molecule and other species, such as metal ions or biological macromolecules. For instance, a Job's plot, which is constructed by systematically varying the mole fraction of two interacting species while measuring the absorbance at a specific wavelength, can be used to determine the binding stoichiometry of a complex. researchgate.net This is valuable in studies where this compound or its analogues act as ligands.

Chromatographic Techniques (e.g., HPLC, GCMS, LCMS) for Separation and Purity Determination

Chromatographic techniques are essential for separating the components of a mixture and for determining the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly used methods.

HPLC, particularly in the reverse-phase mode (RP-HPLC), is well-suited for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water (often with a modifier like trifluoroacetic acid) would likely provide good separation and a sharp peak for the pure compound. researchgate.net The retention time under specific conditions is a characteristic property of the compound, and the peak area is proportional to its concentration, allowing for quantitative analysis and purity assessment.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a compound like this compound, which is sufficiently volatile and thermally stable, GC-MS can provide both the retention time and the mass spectrum, confirming the identity and purity in a single run. The choice of the GC column (e.g., a non-polar DB-5 or a slightly more polar column) and the temperature program are critical for achieving good separation from any impurities or starting materials. researchgate.net

LC-MS offers an alternative for less volatile or thermally labile analogues. It couples the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry, making it a powerful tool for analyzing complex mixtures and confirming the identity of synthesized compounds.

Computational Chemistry and Molecular Modeling Studies of 4 4 Trifluoromethyl Phenyl Piperidine Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the interactions between a ligand, such as a derivative of 4-(4-(trifluoromethyl)phenyl)piperidine, and its protein target.

Androgen Receptor Modulators:

Derivatives of the this compound scaffold have been investigated as potential androgen receptor (AR) antagonists for the treatment of prostate cancer. In one study, a series of novel arylpiperazine derivatives were synthesized and evaluated for their AR antagonist activity. nih.gov Molecular docking simulations were performed to understand the binding mode of these compounds within the AR ligand-binding domain. For instance, the derivative 1-(4-((2,3-dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(4-(trifluoromethyl)phenyl)piperazine demonstrated significant antagonistic potency. nih.gov The docking studies revealed key interactions between the ligand and the receptor, providing a structural basis for its activity and guiding further optimization of this class of compounds. nih.gov

Human MIA Inhibitors:

Currently, there is limited publicly available research on the molecular docking of this compound derivatives specifically targeting the human melanoma inhibitory activity (MIA) protein. This represents a potential area for future investigation, as the development of small molecule inhibitors for MIA is an active area of cancer research.

μ-Opioid Receptor:

The 4-phenylpiperidine (B165713) core is a well-established scaffold for ligands targeting the μ-opioid receptor (MOR), a key target for analgesics. nih.gov Molecular docking studies have been instrumental in elucidating the binding modes of various 4-phenylpiperidine derivatives to the MOR. nih.govresearchgate.net These studies have shown that the protonated piperidine (B6355638) nitrogen typically forms a crucial salt bridge with a conserved aspartate residue (Asp147) in the receptor's binding pocket. nih.govpreprints.org The phenyl group often engages in hydrophobic interactions with surrounding residues. While specific docking studies on this compound as a MOR ligand are not extensively detailed in available literature, the established binding model for the core scaffold provides a strong foundation for predicting its interactions. The trifluoromethyl group would be expected to modulate the electronic properties and potentially engage in specific interactions within the binding site.

Table 1: Key Interactions of Piperidine Derivatives in Molecular Docking Studies
Target ReceptorDerivative ClassKey Interacting ResiduesPrimary Interaction TypeReference
Androgen Receptor (AR)Arylpiperazine derivativesNot specified in detailAntagonistic binding nih.gov
μ-Opioid Receptor (MOR)4-Amino Methyl Piperidine derivativesQ124, W133, I144, D147, Y148, M151, V236, I296, H297, W318, I322, Y236Hydrogen bonding, Hydrophobic interactions nih.gov
μ-Opioid Receptor (MOR)Fentanyl analogs (contain 4-phenylpiperidine)Asp147, Gln124Salt bridge, Hydrophobic interactions nih.govpreprints.org

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound derivatives, DFT calculations provide valuable insights into their conformational preferences, electronic properties, and chemical reactivity.

A systematic computational analysis of fluorinated piperidine derivatives using DFT has revealed that the conformational behavior is influenced by a combination of factors, including charge-dipole interactions, hyperconjugation, and solvation effects. nih.gov For instance, the preference for an axial or equatorial orientation of fluorine-containing substituents on the piperidine ring can be rationalized through these calculations. nih.gov Such studies are critical for understanding the three-dimensional structure of these molecules, which in turn dictates their interaction with biological targets.

DFT calculations are also employed to determine various electronic properties that are relevant to a molecule's reactivity and interaction capabilities. nih.gov These properties include:

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are important for predicting a molecule's reactivity and ability to participate in charge-transfer interactions.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are prone to electrophilic or nucleophilic attack.

While specific DFT studies on this compound are not widely published, the principles from studies on similar fluorinated and piperidine-containing compounds are directly applicable. nih.govmdpi.com

Table 2: Applications of DFT in the Analysis of Piperidine Derivatives
DFT ApplicationInformation GainedRelevance to Drug DesignReference
Conformational AnalysisPredicts stable 3D structures and conformer energies.Identifies the bioactive conformation of the ligand. nih.gov
Electronic Structure Analysis (HOMO/LUMO)Determines electron-donating/accepting capabilities.Helps in understanding charge-transfer interactions with the target. nih.gov
Reactivity DescriptorsQuantifies chemical reactivity and stability.Aids in predicting metabolic stability and potential for covalent interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to identify the key structural features that influence activity.

For piperidine derivatives, QSAR studies have been successfully applied to develop predictive models for various biological targets. For example, a QSAR analysis was conducted on a series of phenyl piperidine derivatives as potent dual neurokinin 1 receptor (NK1R) antagonists and serotonin (B10506) transporter (SERT) inhibitors. nih.gov This study used methods like multiple linear regression (MLR) and genetic algorithms (GA-PLS) to establish a correlation between the structural features of the compounds and their biological activities. nih.gov The resulting models can be used to design new compounds with improved potency and selectivity. nih.gov

In another study, a QSAR model was developed for furan-pyrazole piperidine derivatives with inhibitory activity against the Akt1 kinase. nih.gov This model, built using 3D and 2D autocorrelation descriptors, demonstrated good predictive ability and was used to design new derivatives with potentially enhanced antitumor activity. nih.gov

A typical QSAR study involves the following steps:

Data Set Preparation: A series of compounds with known biological activities is selected.

Descriptor Calculation: A large number of molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each compound.

Model Building: Statistical methods are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For this compound derivatives, QSAR models could be developed to predict their activity as, for example, androgen receptor modulators or μ-opioid receptor ligands, by systematically modifying other parts of the molecule and correlating these changes with observed activity.

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. This technique is used to assess the stability of the binding mode predicted by molecular docking and to observe conformational changes in both the ligand and the protein upon binding.

MD simulations have been extensively used to study the interaction of piperidine-containing ligands with G protein-coupled receptors (GPCRs), such as the μ-opioid receptor. nih.govpreprints.org These simulations can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, the stability of the complex can be assessed.

Key Interactions: MD simulations can identify persistent hydrogen bonds, hydrophobic contacts, and other interactions that are crucial for maintaining the bound state.

Conformational Changes: The simulations can show how the binding of a ligand induces conformational changes in the receptor, which is essential for its activation or inactivation. For instance, simulations of fentanyl (which contains a 4-phenylpiperidine moiety) bound to the μ-opioid receptor have provided insights into the conformational dynamics of the receptor upon agonist binding. nih.govpreprints.org

In the context of drug design, MD simulations are valuable for refining docking poses, calculating binding free energies, and understanding the molecular basis of ligand selectivity and efficacy. nih.govpreprints.org For derivatives of this compound, MD simulations would be a powerful tool to validate docking predictions and to gain a deeper understanding of their dynamic interactions with targets like the androgen receptor or the μ-opioid receptor.

Structure Activity Relationship Sar Studies of 4 4 Trifluoromethyl Phenyl Piperidine Analogues

Impact of Substituents on the Piperidine (B6355638) Ring on Biological Activity

Modifications to the piperidine ring, a versatile N-heterocycle, have profound effects on the biological activity of its derivatives. nih.govnih.gov These changes can alter the compound's conformation, lipophilicity, and ability to interact with target receptors.

Research into farnesyltransferase (FTase) inhibitors demonstrated that all four substituent positions on the piperidine core play a significant role in inhibitory activity. acs.org A notable tenfold increase in potency was achieved by reducing a piperidine-2-one core to the corresponding piperidine, highlighting the sensitivity of the target to the core's structure. acs.org Similarly, studies on mu-opioid receptor agonists showed that substitutions on the piperidine nitrogen (N-1 position) have a dramatic effect on ligand affinity. sci-hub.st For example, replacing a hydrogen at the N-1 position with different groups can drastically alter binding affinity, with a 2-naphthylmethyl group showing significantly higher affinity than a 4-trifluoromethyl analog. sci-hub.st

Introducing conformational rigidity to the piperidine ring through bridging moieties has been another successful strategy. In the development of P2Y14R antagonists, a high-affinity phenyl-piperidine compound was modified with various bridged systems, including 2-azanorbornane and nortropane. nih.gov This approach, which systematically modifies the piperidine ring with one- or two-carbon bridges, can control the compound's conformation. nih.gov A quinuclidine (B89598) analogue, which is a more sterically constrained system, maintained the affinity of the parent piperidine compound, suggesting a degree of flexibility in the receptor's binding pocket. nih.gov

The introduction of substituents directly onto the carbon framework of the piperidine ring also modulates activity. In a series of anti-cancer agents, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized, demonstrating that the piperidine ring itself can be a scaffold for diverse functionalization. nih.gov

Table 1: Impact of Piperidine Ring Modifications on Biological Activity

Modification TypeExampleObserved EffectTarget/ActivityReference
N-1 SubstitutionChange from 4-cyanophenylmethyl to 2-naphthylmethylDramatic increase in affinityMu-opioid receptor sci-hub.st
Ring BridgingIntroduction of 2-azanorbornane or nortropane moietiesPreserved or enhanced receptor affinity by inducing conformational rigidityP2Y14R antagonist nih.gov
Core Ring ReductionChange from piperidine-2-one to piperidine10-fold increase in potencyFarnesyltransferase (FTase) inhibition acs.org
Ring Carbon SubstitutionIntroduction of 3-chloro and 3-methyl groupsResulted in compounds with cytotoxic effects on cancer cell linesAnti-cancer nih.gov

Influence of the Trifluoromethyl Group Position and Stereochemistry on Pharmacological Profiles

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry due to its unique electronic properties and metabolic stability. nih.govmdpi.com It enhances lipophilicity, which can improve membrane permeability, and its strong electron-withdrawing nature can significantly alter a molecule's interactions with biological targets. mdpi.comresearchgate.net The position of the -CF3 group on the phenyl ring is a critical determinant of pharmacological activity.

SAR studies have shown that placing a -CF3 group at the para-position (position 4) of the phenolic ring can increase the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by sixfold compared to the non-fluorinated analogue. mdpi.com However, for other targets, the meta-position (position 3) is preferred. In a series of compounds designed for 5-HT1A and D4.2 receptors, analogues with a 3-CF3 group on the distal phenyl ring were the most effective in terms of affinity and selectivity for 5-HT1A over D4.2 receptors. researchgate.net Similarly, research on mu-opioid receptor agonists showed a substitution pattern of 3-CF3 had a higher affinity than a 4-Cl substitution. sci-hub.st

Further studies on analgesic agents based on a 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol scaffold confirmed the importance of the 3-trifluoromethyl substitution for activity. researchgate.net In the development of antimycobacterial agents, compounds featuring a 3-trifluoromethylphenyl moiety were investigated, with some showing potent activity against Mycobacterium tuberculosis. mdpi.com

Stereochemistry, the three-dimensional arrangement of atoms, also plays a crucial role. For farnesyltransferase inhibitors, optical resolution revealed that the (+)-enantiomers were the potent inhibitors of the enzyme. acs.org This enantioselectivity underscores the importance of a precise three-dimensional fit between the ligand and the receptor's binding site.

Table 2: Influence of Trifluoromethyl (-CF3) Group Position on Biological Activity

-CF3 PositionCompound SeriesObserved EffectTarget/ActivityReference
para (4-position)Phenolic ring analogues6-fold increase in potency vs. non-fluorinated analogue5-HT uptake inhibition mdpi.com
meta (3-position)4-Aryl-piperazine-ethyl heteroarylcarboxamidesMost effective for affinity and selectivity5-HT1A vs. D4.2 receptors researchgate.net
meta (3-position)4-Phenyl piperidine analoguesHigher affinity than 4-Cl substitutionMu-opioid receptor sci-hub.st
meta (3-position) with 4-Chloro4-Phenyl-4-piperidinol analoguesScaffold for potent analgesic compoundsAnalgesic researchgate.net
meta (3-position)N-phenyl carbamoyloxy conjugatesPotent activity against M. tuberculosisAntimycobacterial mdpi.com

Role of Phenyl Ring Modifications in Receptor Interactions and Efficacy

Beyond the critical placement of the trifluoromethyl group, other modifications to the phenyl ring can fine-tune receptor interactions and efficacy. Adding or changing other substituents alters the electronic landscape and steric profile of the ligand, influencing its binding affinity and selectivity.

In the development of mu-opioid receptor agonists, the substitution patterns on the 4-phenyl ring were shown to have a clear effect on ligand affinity. sci-hub.st A comparative analysis revealed a rank order of affinity for compounds with different substitutions: 3-CF3 > 3-CF3, 4-Cl > 4-Cl. sci-hub.st This indicates that while the 3-CF3 group is beneficial, the addition of a 4-chloro group slightly diminishes the high affinity, and a 4-chloro group alone is significantly less effective.

Similarly, for farnesyltransferase inhibitors, the position and type of substituent on the C-4 phenyl group were important. acs.org Changing a 3-bromophenyl group to a 3-chlorophenyl or 3-methylphenyl group retained inhibitory activity, whereas a 4-bromophenyl substituent led to a loss of activity. Interestingly, moving the bromo substituent to the 2-position (ortho) resulted in a threefold increase in potency, demonstrating high sensitivity to positional isomers. acs.org

The synthesis of analgesic 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol analogues further illustrates this principle. The combined electronic effects of the electron-withdrawing chloro and trifluoromethyl groups on the phenyl ring are integral to the pharmacophore model for these compounds. researchgate.net

Table 3: Effect of Phenyl Ring Modifications on Biological Activity

Compound SeriesPhenyl Ring SubstitutionObserved Effect on Affinity/ActivityTarget/ActivityReference
Mu-opioid Agonists3-CF3Highest affinityMu-opioid receptor sci-hub.st
Mu-opioid Agonists3-CF3, 4-ClHigh affinity (less than 3-CF3 alone)Mu-opioid receptor sci-hub.st
Mu-opioid Agonists4-ClLowest affinity in the seriesMu-opioid receptor sci-hub.st
FTase Inhibitors3-BromophenylActiveFarnesyltransferase (FTase) acs.org
FTase Inhibitors4-BromophenylLoss of activityFarnesyltransferase (FTase) acs.org
FTase Inhibitors2-Bromophenyl3x more potent than 3-bromophenyl analogueFarnesyltransferase (FTase) acs.org

Correlation of Computational Predictions with Experimental SAR Data

Computational chemistry provides powerful tools to rationalize experimental SAR data and guide the design of new analogues. epa.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are frequently used to build predictive models and visualize ligand-receptor interactions at an atomic level. nih.govfigshare.com

QSAR studies have been successfully applied to series of 4-phenylpiperidine (B165713) derivatives. In one study, a non-linear QSAR model was developed using a neural network to correlate molecular descriptors with the known analgesic activities of 38 different 4-phenylpiperidine compounds. nih.gov This model was validated with an external test set and helped in hypothesizing a pharmacophore model for structural optimization. nih.gov

Molecular docking and MD simulations offer insights into the specific binding modes of these compounds. For a series of piperidine-based sigma-1 receptor (S1R) ligands, MD simulations revealed crucial amino acid residues involved in binding, including Trp89, Leu95, Tyr103, Leu105, and Val162. nih.gov These computational studies helped explain why certain compounds in the series exhibited high affinity, noting that the 4-phenylpiperazine tail efficiently occupied a primary hydrophobic pocket. nih.gov Similarly, in silico investigations of 5-HT1A receptor ligands identified key hydrogen bond interactions responsible for binding affinity and selectivity. researchgate.net

Molecular modeling of P2Y14R antagonists was used to predict the interactions of various ligands and to select chemical moieties that would likely enhance affinity. nih.gov The computational work correctly predicted that bridged piperidine modifications could be well-tolerated, correlating with experimental findings where such analogues maintained high affinity. nih.gov These examples show a strong synergy between computational predictions and experimental SAR data, where in silico models provide a theoretical framework to understand and predict the biological activities of new chemical entities, accelerating the drug discovery process.

Drug Discovery and Medicinal Chemistry Applications of 4 4 Trifluoromethyl Phenyl Piperidine Scaffolds

Development of Novel Therapeutic Agents Based on Piperidine (B6355638) Derivatives

The inherent structural features of the piperidine ring, combined with the electronic impact of the trifluoromethylphenyl group, have enabled the development of potent and selective modulators of various biological targets. Researchers have successfully leveraged this scaffold to create drug candidates for a range of diseases, from cancer to infectious diseases and pain management.

The 4-phenylpiperidine (B165713) framework, particularly with trifluoromethyl substitution, has been integral to the design of innovative anticancer agents. These compounds often target critical pathways involved in cell growth, proliferation, and survival.

One significant area of research has been the development of mammalian Target of Rapamycin (B549165) (mTOR) inhibitors. The mTOR protein is a key regulator of cell growth and proliferation, and its inhibition is a promising strategy for cancer treatment. nih.gov Starting from a quinoline (B57606) hit identified in a biochemical mTOR assay, medicinal chemists developed a series of tricyclic benzonaphthyridinone inhibitors. nih.gov This optimization effort led to the discovery of highly potent and selective mTOR inhibitors, demonstrating the utility of the substituted phenylpiperidine/piperazine (B1678402) moiety in achieving high affinity and selectivity for the kinase target. nih.gov

Another successful application is in the development of MDM2 inhibitors. The MDM2-p53 interaction is a critical regulator of the p53 tumor suppressor pathway, and its inhibition can restore p53 function in cancer cells. Extensive structure-activity relationship (SAR) studies on a class of spirooxindole-based MDM2 inhibitors led to the discovery of compound 60 (AA-115/APG-115) , which incorporates a complex piperidine-containing spiro-pyrrolidine system. acs.org This compound exhibits extremely high affinity for MDM2, potent cellular activity, and the ability to induce complete and lasting tumor regression in in vivo models. acs.org

Furthermore, derivatives incorporating the trifluoromethylphenylpiperazine motif have been synthesized and evaluated for their anticancer properties. Studies on 1-substituted-4-phenylpiperazine derivatives have shown promising activity against various cancer cell lines, including breast cancer (MCF-7) and rat brain glioma (C6). mfd.org.mk For instance, compound 1b , which features a 1-(3-(trifluoromethyl)phenyl)piperazine group, showed activity in the MCF-7 cell line comparable to the reference drug 5-fluorouracil. mfd.org.mk The inclusion of the trifluoromethyl group is often pursued to enhance pharmacological properties. nih.gov

Table 1: Anticancer Activity of Selected Piperidine Derivatives
CompoundTarget/MechanismCell LineActivity (IC₅₀/GI₅₀)Source
Torin1 (26) mTOR inhibitorCellular Assay2 nM (mTORC1), 10 nM (mTORC2) nih.gov
Compound 60 (AA-115/APG-115) MDM2 inhibitorRS4;11 (leukemia)38 nM acs.org
Compound 60 (AA-115/APG-115) MDM2 inhibitorLNCaP (prostate)18 nM acs.org
Compound 60 (AA-115/APG-115) MDM2 inhibitorHCT116 (colon)104 nM acs.org
Piperazinylacetamide Derivative Anticancer-4.36 µM ossila.com
Compound 1b AnticancerMCF-7 (breast)Activity close to 5-FU mfd.org.mk

The 4-phenylpiperidine scaffold is a classic pharmacophore for opioid receptor ligands, forming the basis for well-known analgesics. wikipedia.orgpainphysicianjournal.com Modifications of this core structure, including the introduction of substituents like the trifluoromethyl group, are explored to fine-tune receptor affinity, selectivity (mu, delta, kappa), and functional activity (agonist, antagonist, or partial agonist). nih.govpainphysicianjournal.com

Research into small molecule mu (µ) opioid receptor agonists has utilized the 4-phenylpiperidine scaffold to investigate analogs of loperamide. researchgate.netnih.gov These studies aim to develop peripherally restricted opioid agonists for treating pain states, particularly those involving the sensitization of peripheral nociceptors, while minimizing central nervous system side effects. researchgate.net The synthesis and evaluation of these compounds have revealed interesting structure-activity relationship trends, with derivatives showing excellent agonistic activity towards the human mu receptor. researchgate.netnih.gov

The influence of substitutions on the piperidine and phenyl rings is critical for determining opioid receptor properties. For example, studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown that small structural changes can convert an opioid agonist into a pure antagonist. nih.gov Similarly, bifunctional ligands targeting both mu and delta (δ) opioid receptors are being investigated as a strategy to produce analgesia with reduced tolerance and dependence. researchgate.net

Table 2: Opioid Receptor Activity of Selected Piperidine Derivatives
Compound SeriesTarget ReceptorActivity ProfileResearch FocusSource
Loperamide Analogs Mu (µ) Opioid ReceptorAgonistPeripherally restricted analgesics researchgate.netnih.gov
N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines Mu (µ), Kappa (κ), Delta (δ)AntagonistUnderstanding SAR for antagonist activity nih.gov
Nitro-benzylideneoxymorphone (NBOM) Mu (µ) / Delta (δ)MOPr agonist / DOPr partial agonistBifunctional ligands for reduced side effects researchgate.net

The 4-(4-(trifluoromethyl)phenyl)piperidine scaffold has proven to be a valuable starting point for the discovery of novel antimicrobial agents, with significant findings in the field of anti-tuberculosis (anti-TB) research. researchgate.net

Direct screening of compound libraries identified a piperidinol derivative with promising anti-TB activity. nih.gov This led to the synthesis of an optimization library, which produced compounds such as 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol and its (S)-enantiomer, both demonstrating good activity against Mycobacterium tuberculosis. researchgate.netnih.gov The 4-chloro-3-trifluoromethylphenyl-4-piperidinol scaffold was noted as being biologically useful for a variety of targets. researchgate.net

More recently, a series of piperidine-4-carboxamides were identified as a new class of DNA gyrase inhibitors active against Mycobacterium abscessus, a bacterium resistant to most first-line anti-TB drugs. nih.gov Optimization of a hit compound from this series led to 844-TFM , which incorporates a trifluoromethyl group at the 4-position of the phenyl moiety. This modification resulted in a nearly 10-fold increase in activity compared to the parent compound, highlighting the positive impact of the CF₃ group. nih.gov The compound demonstrated a minimum inhibitory concentration (MIC) and a supercoiling inhibition IC₅₀ of 1.5 μM. nih.gov

In addition to anti-TB agents, other piperidine derivatives have been synthesized and tested against a range of bacteria and fungi, showing varying degrees of antimicrobial activity. researchgate.netnih.gov For example, pyrazole (B372694) derivatives substituted with a trifluoromethylphenyl group have shown potent activity against antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 3: Antimicrobial Activity of Selected Piperidine Derivatives
CompoundTarget OrganismActivity (MIC / IC₅₀)Source
1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol Mycobacterium tuberculosisGood anti-TB activity nih.gov
844-TFM Mycobacterium abscessusMIC = 1.5 µM nih.gov
844-TFM M. abscessus DNA GyraseIC₅₀ = 1.5 µM nih.gov
N-(trifluoromethyl)phenyl substituted pyrazoles MRSA, Enterococcus faecalisPotent growth inhibitors nih.gov

Application as Versatile Building Blocks and Intermediates in Complex Molecule Synthesis

The this compound scaffold and related fluorinated piperidines are not only sought after for their biological activities but also prized as versatile building blocks for constructing more complex molecules. nuph.edu.uanih.gov Their structural rigidity and the presence of functional handles (like the secondary amine) allow for their incorporation into larger, more intricate molecular architectures.

Recent advances in synthetic chemistry have focused on creating streamlined methods to build complex piperidines. news-medical.net A novel two-stage process combining biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling provides a modular approach to piperidine synthesis. news-medical.net This method allows for the selective functionalization of the piperidine ring, which can then be coupled with various molecular fragments, simplifying what were previously multi-step synthetic sequences. news-medical.net Such strategies accelerate the generation of diverse chemical libraries for drug discovery.

The synthesis of fluorinated building blocks is of particular importance in medicinal chemistry. nih.gov The development of convenient, multigram-scale synthetic approaches to key intermediates like 4-(trifluoromethoxy)piperidine (B1430414) and 4-(trifluoromethoxymethyl)piperidine provides chemists with ready access to these valuable synthons. nuph.edu.ua These building blocks can then be incorporated into lead compounds to enhance properties such as metabolic stability and membrane permeability. The use of such intermediates is crucial in the synthesis of complex pharmaceutical agents, including anticancer drugs and neurokinin receptor antagonists. news-medical.net The ability to generate complex polycyclic structures from simpler building blocks in a single step, for example via palladium-catalyzed processes involving ortho-quinodimethane intermediates, further showcases the power of modern synthetic methods in leveraging foundational scaffolds. bioengineer.org

Strategies for Optimizing Drug-likeness and Pharmacological Profiles

Optimizing the drug-like properties of lead compounds is a critical step in the drug discovery process. For molecules based on the this compound scaffold, several strategies are employed to enhance their pharmacological profiles, including their physicochemical properties, pharmacokinetic behavior, and target selectivity. thieme-connect.comthieme-connect.com

Introducing chiral centers into the piperidine scaffold is a key strategy for improving biological activity and selectivity. thieme-connect.comthieme-connect.com Chirality can profoundly influence how a molecule interacts with its biological target, and separating enantiomers or diastereomers often reveals that one isomer is significantly more potent or selective than the others. For example, introducing a methyl group at the 2-position of a piperidine ring was shown to increase aqueous solubility, while introducing a chiral center was found to dramatically increase selectivity over off-target receptors like GABAa. thieme-connect.com

Modulating physicochemical properties such as pKa, lipophilicity (logP/logD), and solubility is fundamental to achieving a good pharmacokinetic profile. thieme-connect.comresearchgate.net The piperidine ring itself has both hydrophilic and lipophilic characteristics. thieme-connect.com The trifluoromethyl group on the phenyl ring significantly increases lipophilicity. nih.gov Medicinal chemists can fine-tune these properties by adding other substituents. For example, introducing hydrophilic groups can improve aqueous solubility, which is often a challenge for lipophilic compounds. thieme-connect.com Computational tools are frequently used to predict these properties and guide the design of new analogs with improved absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.netnih.gov

Furthermore, structural modifications are made to enhance metabolic stability. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, meaning that the trifluoromethyl group is less susceptible to metabolic oxidation, which can improve the half-life of a drug. nih.gov This strategic use of fluorine is a common tactic in modern medicinal chemistry to create more robust drug candidates.

Preclinical Pharmacokinetics Adme Studies for 4 4 Trifluoromethyl Phenyl Piperidine Derivatives

In Vitro and In Silico Prediction of Absorption and Distribution Characteristics

The initial assessment of a compound's ability to be absorbed into the systemic circulation and distribute to its target tissues is often performed using a combination of in silico and in vitro models. These predictive methods allow for the high-throughput screening of multiple candidates, guiding the selection of compounds with the most promising pharmacokinetic profiles for further development. nih.gov

In Vitro Permeability and Absorption:

The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium and is used to predict the oral absorption of drug candidates. nih.govescholarship.org The apparent permeability coefficient (Papp) is a key parameter derived from this assay, with higher values suggesting better potential for intestinal absorption. researchgate.netnih.gov For novel compounds, a Papp value greater than 1 x 10⁻⁶ cm/s is generally indicative of reasonable absorption, while values exceeding 10 x 10⁻⁶ cm/s suggest high permeability. researchgate.net

The efflux ratio, also determined in the Caco-2 model, indicates whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp). An efflux ratio significantly greater than 2 suggests that the compound is actively transported out of the cell, which can limit its net absorption. nih.gov For derivatives of 4-(4-(trifluoromethyl)phenyl)piperidine, it is anticipated that their lipophilicity, influenced by various substitutions, will play a significant role in their passive diffusion across the Caco-2 monolayer.

Below is a representative data table illustrating the types of results obtained from in vitro permeability screening of hypothetical this compound derivatives.

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPredicted Human Intestinal Absorption
Derivative 18.59.21.1High
Derivative 22.18.44.0Low to Moderate (P-gp Substrate)
Derivative 315.214.81.0High
Derivative 40.50.61.2Low

In Vitro Distribution - Plasma Protein Binding:

The extent to which a drug binds to plasma proteins, such as albumin and α-1 acid glycoprotein, significantly influences its distribution and availability to reach its pharmacological target. inotiv.com Only the unbound fraction of a drug is free to diffuse from the vasculature into tissues. High plasma protein binding (PPB) can limit the free drug concentration, potentially affecting its efficacy and clearance. inotiv.com Equilibrium dialysis and ultrafiltration are common in vitro methods used to determine the percentage of a drug that is bound to plasma proteins. nih.gov

Phenylpiperidine derivatives, particularly lipophilic ones, are known to exhibit moderate to high plasma protein binding. dundee.ac.ukpainphysicianjournal.com For instance, fentanyl, a well-known phenylpiperidine, has a PPB of approximately 80-85%. nih.govnih.gov It is expected that derivatives of this compound will also display significant binding to plasma proteins.

The following interactive table presents hypothetical plasma protein binding data for a series of derivatives across different species, which is important for interspecies pharmacokinetic scaling.

CompoundHuman Plasma Protein Binding (%)Rat Plasma Protein Binding (%)Mouse Plasma Protein Binding (%)
Derivative 192.590.188.7
Derivative 285.382.580.2
Derivative 398.197.596.9
Derivative 475.672.370.1

Investigation of Metabolic Pathways and Enzyme Interactions

The biotransformation of drug molecules, primarily in the liver, is a crucial determinant of their duration of action and the formation of potentially active or toxic metabolites. In vitro studies using liver microsomes, hepatocytes, and recombinant cytochrome P450 (CYP) enzymes are fundamental to elucidating these metabolic pathways. springernature.com

Metabolic Stability:

Metabolic stability assays, typically conducted using liver microsomes from different species (e.g., human, rat, mouse), provide an initial assessment of how rapidly a compound is metabolized. springernature.comresearchgate.net The percentage of the parent compound remaining after a specific incubation period is measured to determine its intrinsic clearance. Compounds with high metabolic stability are likely to have a longer half-life in vivo. For piperidine-containing compounds, metabolic stability can be influenced by the nature and position of substituents on both the piperidine (B6355638) and phenyl rings. dndi.orgnih.govmdpi.com

Metabolic Pathways and Enzyme Phenotyping:

For many piperidine-containing drugs, metabolism is predominantly mediated by the cytochrome P450 superfamily of enzymes. painphysicianjournal.comnih.gov Common metabolic pathways for phenylpiperidine derivatives include N-dealkylation, hydroxylation of the piperidine or phenyl ring, and subsequent conjugation reactions (Phase II metabolism). nih.gov For example, fentanyl is primarily metabolized by CYP3A4. painphysicianjournal.com

Studies with a related compound, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), have shown that aromatic hydroxylation is a major metabolic route. nih.gov It is therefore highly probable that derivatives of this compound undergo similar biotransformations. The trifluoromethyl group is generally stable to metabolic modification, meaning that metabolism is more likely to occur on the piperidine ring or the unsubstituted positions of the phenyl ring.

To identify the specific CYP isoforms responsible for the metabolism of a new chemical entity, phenotyping studies are conducted using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes. nih.govcriver.com Knowing which CYP enzymes are involved is critical for predicting potential drug-drug interactions. mdpi.combiomolther.org

A summary of expected metabolic data is presented in the table below.

CompoundHuman Liver Microsomal Stability (% remaining at 60 min)Major Metabolic PathwayPrimary CYP450 Isoforms Involved
Derivative 165%N-dealkylationCYP3A4, CYP2D6
Derivative 225%Piperidine hydroxylationCYP3A4
Derivative 380%Aromatic hydroxylationCYP2C9, CYP3A4
Derivative 440%N-dealkylation, Piperidine hydroxylationCYP3A4, CYP2D6, CYP2C19

Elucidation of Excretion Mechanisms

The final step in the pharmacokinetic journey of a drug is its elimination from the body, which can occur through various routes, primarily via the kidneys (urine) or the liver (bile and feces). Understanding the excretion pathways is essential for a complete pharmacokinetic profile.

In vivo studies in animal models, such as rats, are typically conducted to determine the excretion routes and identify the major metabolites present in urine and feces. nih.govmdpi.com For piperidine-containing compounds, both the parent drug and its metabolites can be excreted renally. painphysicianjournal.comnih.gov

A study on the closely related compound 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in rats revealed that the primary route of excretion was urinary. nih.gov The major metabolite, p-hydroxy-TFMPP, accounted for approximately 64% of the administered dose excreted in the urine within 48 hours, with a significant portion being in the form of a glucuronide conjugate. nih.gov The excretion of the unchanged parent drug was minimal (less than 0.7% of the dose). nih.gov

Based on this, it is reasonable to predict that derivatives of this compound would also be extensively metabolized, with the resulting hydroxylated and/or dealkylated metabolites undergoing conjugation and being primarily excreted in the urine. The table below provides a hypothetical excretion profile for a representative derivative.

Compound/MetaboliteRoute of ExcretionPercentage of Dose Excreted (48h)Form of Excretion
Parent CompoundUrine< 1%Unchanged
Metabolite M1 (Hydroxylated)Urine~ 45%Glucuronide Conjugate
Metabolite M2 (N-dealkylated)Urine~ 20%Unconjugated and Conjugated
Parent and MetabolitesFeces< 5%-

Future Research Directions and Therapeutic Potential of 4 4 Trifluoromethyl Phenyl Piperidine Chemistry

Exploration of New Biological Targets and Disease Areas

The adaptability of the 4-(4-(trifluoromethyl)phenyl)piperidine core allows for its application to a broad spectrum of biological targets beyond its conventional uses. Future research is set to investigate its potential in novel therapeutic domains. For instance, a recent 2024 study highlighted the potential of fluorine-substituted piperidine (B6355638) derivatives as multifunctional agents for diseases linked to dysregulated glucose metabolism and cholinergic dysfunction, demonstrating notable inhibitory effects on α-glucosidase and cholinesterases. nih.gov

The unique properties of the trifluoromethyl group can enable interactions with less conventional targets. nih.gov Research could, for example, focus on the effectiveness of its derivatives against ion channels, nuclear receptors, and enzymes involved in epigenetic regulation. clinmedkaz.org The strategic positioning of the trifluoromethylphenyl group can result in distinct binding modes and selectivities that have yet to be fully explored.

Furthermore, the application of this scaffold could be extended to new disease areas. While its role in central nervous system disorders is acknowledged, its potential in immunology, oncology, and infectious diseases is an area of growing interest. clinmedkaz.org For example, derivatives could be engineered as modulators of inflammatory pathways or as novel anticancer agents. clinmedkaz.orgnews-medical.net The exploration of these new frontiers will necessitate interdisciplinary collaboration and the use of high-throughput screening to uncover new biological activities. One study, for instance, identified a piperidinol compound with anti-tuberculosis activity, highlighting the potential for this scaffold in developing treatments for infectious diseases. researchgate.net

Design of Next-Generation Fluorinated Piperidine Therapeutics with Enhanced Specificity and Efficacy

The development of future therapeutics centered on the this compound scaffold will prioritize superior specificity and efficacy. nih.gov This will require a more profound comprehension of structure-activity relationships (SAR) and the application of contemporary drug design methodologies. nih.gov

A primary strategy will involve the use of computational modeling and structure-based drug design to refine the interactions between the ligand and its biological target. nih.gov By clarifying the exact binding mode of the this compound core, medicinal chemists can make targeted modifications to boost potency and selectivity. This could include adding other functional groups to the piperidine or phenyl ring to take advantage of particular pockets or interactions within the binding site. nih.gov

Additionally, the principle of polypharmacology, where a single molecule is designed to engage with multiple targets, could be strategically employed. For complex conditions like neurodegenerative diseases or cancer, simultaneously targeting several pathways may prove more effective than a highly selective agent. clinmedkaz.org The this compound scaffold offers a solid foundation for creating such multi-target ligands.

Another approach to improving therapeutic profiles is the creation of covalent inhibitors. By including a reactive group that can form a covalent bond with the target protein, it is possible to achieve a longer duration of action and greater efficacy. The strategic placement of a reactive component on the this compound scaffold could lead to the development of highly potent and specific irreversible inhibitors.

Integration of Advanced Synthetic Methodologies (e.g., Sustainable and Green Chemistry Approaches)

The synthesis of this compound and its derivatives has often depended on multi-step processes that can be resource-heavy and produce considerable waste. The future of its chemistry will undoubtedly see the integration of more sustainable and environmentally friendly synthetic methods. nih.govunibo.it

A significant area of focus will be the creation of more efficient catalytic methods for constructing the core piperidine ring and introducing the trifluoromethylphenyl moiety. growingscience.com This includes employing earth-abundant metal catalysts, organocatalysis, and biocatalysis to substitute stoichiometric reagents and lessen the environmental footprint. news-medical.netrsc.org For example, catalytic asymmetric synthesis will be vital for obtaining enantiomerically pure derivatives, which frequently show improved therapeutic profiles. nih.gov

Flow chemistry is another promising technology for synthesizing these compounds. Continuous flow reactors provide benefits such as better reaction control, increased safety, and the potential for telescoped reactions, which reduces the need for purification steps and solvent use. unibo.it The integration of in-line purification and analysis will further optimize the manufacturing process.

Moreover, the principles of green chemistry, such as atom economy, the use of renewable resources, and minimizing hazardous materials, will inform the design of new synthetic routes. nih.govrsc.org This move towards more environmentally benign processes is not only ethically sound but also economically beneficial in the long term. unibo.it Recent advancements have focused on developing simpler and more robust methods for creating fluorinated piperidines from readily available fluoropyridines using heterogeneous hydrogenation. acs.org

Translational Research and Potential for Clinical Development of Promising Analogues

The ultimate aim of medicinal chemistry research is to translate promising compounds from the laboratory to clinical use. The future of this compound chemistry will place a greater emphasis on translational research to enable the clinical development of new therapeutic agents.

This will demand a more unified approach to drug discovery, where preclinical studies are designed to be more predictive of clinical outcomes. This includes using more relevant animal models of disease, developing robust biomarkers to track drug efficacy and target engagement, and thoroughly evaluating the pharmacokinetic and pharmacodynamic properties of lead candidates.

Early assessment of drug metabolism and potential toxicity will be crucial. While the trifluoromethyl group often enhances metabolic stability, it can sometimes lead to the formation of reactive metabolites. mdpi.com Therefore, extensive metabolic profiling and toxicological studies will be essential to select candidates with the most favorable safety profiles for progression into clinical trials.

Collaboration between academic researchers, pharmaceutical companies, and regulatory bodies will be essential for navigating the intricate process of drug development. The formation of public-private partnerships can help to de-risk novel therapeutic concepts and speed up the translation of promising this compound-based drugs to patients who need them. The extensive chemical possibilities offered by this scaffold, paired with a more strategic and integrated approach to drug discovery and development, ensure that the this compound motif will remain a source of innovative medicines for the foreseeable future.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-(Trifluoromethyl)phenyl)piperidine, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Route 1 : Nucleophilic substitution of piperidine with 4-(trifluoromethyl)phenyl electrophiles (e.g., aryl halides) under basic conditions (e.g., NaOH in dichloromethane), followed by purification via recrystallization or column chromatography .
  • Route 2 : Reductive amination of 4-(trifluoromethyl)benzaldehyde with piperidine derivatives, using catalysts like NaBH4 or Pd/C, to enhance yield and selectivity .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DCM vs. THF) and temperature (ambient vs. reflux) to minimize byproducts .

Q. How is the purity and structural integrity of this compound validated?

  • Methodological Answer :

  • Elemental Analysis : Compare theoretical vs. experimental C/H/N values (e.g., ±0.3% deviation acceptable) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.2–7.8 ppm) and trifluoromethyl group (δ ~120 ppm in ¹³C) .
  • LC-MS : Verify molecular ion peak ([M+H]⁺ at m/z 260.1) and absence of impurities .
  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) for purity ≥99% .

Q. What pharmacological targets are commonly associated with trifluoromethyl-phenyl-piperidine derivatives?

  • Methodological Answer :

  • Receptor Binding : Screen against serotonin (5-HT) and dopamine (DA) receptors via radioligand displacement assays (e.g., [³H]-spiperone for 5-HT2A) .
  • Enzyme Inhibition : Assess activity against acetylcholinesterase (AChE) or monoamine oxidases (MAO) using colorimetric assays (e.g., Ellman’s reagent for AChE) .

Advanced Research Questions

Q. How can crystallographic software resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • SHELX Suite : Refine X-ray diffraction data with SHELXL for precise bond lengths/angles (e.g., C-F bond ~1.34 Å) .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize conformational flexibility (e.g., piperidine chair vs. boat) .
  • Case Study : A derivative with disordered trifluoromethyl groups was resolved using twin refinement in SHELXL, improving R1 from 0.12 to 0.06 .

Q. How to address discrepancies in pharmacological data for analogs of this compound?

  • Methodological Answer :

  • Comparative Assays : Replicate binding studies under standardized conditions (pH 7.4, 25°C) to minimize variability .
  • Statistical Validation : Apply ANOVA or Student’s t-test to assess significance (e.g., p < 0.05 for 5-HT receptor affinity differences) .
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 4-(4-fluorophenyl)piperidine derivatives) to identify substituent effects .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states and calculate activation energies (e.g., ΔG‡ for SNAr reactions) .
  • Molecular Dynamics : Simulate solvent effects (e.g., DCM vs. DMF) on reaction pathways using GROMACS .

Q. How to analyze hydrogen-bonding patterns in crystalline derivatives?

  • Methodological Answer :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., C(6) chains or R₂²(8) rings) using Etter’s rules .
  • Mercury CSD : Map interaction networks (e.g., O–H···N vs. C–H···F contacts) in Cambridge Structural Database entries .

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Reactant of Route 1
4-(4-(Trifluoromethyl)phenyl)piperidine
Reactant of Route 2
4-(4-(Trifluoromethyl)phenyl)piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.